4-chloro-2-methylthiophene-3-carboxylic acid
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Overview
Description
4-chloro-2-methylthiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylthiophene-3-carboxylic acid typically involves the chlorination of 2-methylthiophene followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position of the thiophene ring . The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-chloro-2-methylthiophene-3-carboxylic acid varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The sulfur atom in the thiophene ring can also participate in various biochemical pathways, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methylthiophene-3-carboxylic acid
- 3-chloro-4-methylthiophene-2-carboxylic acid
- 4-chloro-2-methylthiophene-3-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a chlorine atom and a carboxylic acid group on the thiophene ring provides distinct chemical properties that can be leveraged in various applications .
Properties
CAS No. |
49814-46-2 |
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Molecular Formula |
C6H5ClO2S |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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